1-(Chloromethyl)-2-fluorocyclobutane
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Overview
Description
1-(Chloromethyl)-2-fluorocyclobutane is an organic compound that belongs to the class of cycloalkanes It features a cyclobutane ring substituted with a chloromethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-fluorocyclobutane can be synthesized through several methods. One common approach involves the halogenation of cyclobutane derivatives. For instance, starting with cyclobutane, a chloromethyl group can be introduced using chloromethylation reactions, often employing formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride . The fluorine atom can be introduced via fluorination reactions using reagents such as hydrogen fluoride or other fluorinating agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-fluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Addition Reactions: The fluorine atom can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or ammonia are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Oxidation Products: Alcohols, aldehydes, or carboxylic acids.
Reduction Products: Hydrocarbons or partially reduced intermediates.
Scientific Research Applications
1-(Chloromethyl)-2-fluorocyclobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and biologically active molecules.
Industry: The compound is used in the development of new materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which 1-(Chloromethyl)-2-fluorocyclobutane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond and releasing chloride ion . In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products . The molecular targets and pathways involved vary based on the specific chemical environment and reagents used .
Comparison with Similar Compounds
1-(Chloromethyl)cyclobutane: Similar structure but lacks the fluorine atom, leading to different reactivity and properties.
2-Fluorocyclobutane: Lacks the chloromethyl group, resulting in different chemical behavior.
1-(Bromomethyl)-2-fluorocyclobutane: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.
Uniqueness: 1-(Chloromethyl)-2-fluorocyclobutane is unique due to the presence of both a chloromethyl group and a fluorine atom on the cyclobutane ring. This combination imparts distinct chemical properties, making it a versatile compound for various synthetic and industrial applications .
Properties
Molecular Formula |
C5H8ClF |
---|---|
Molecular Weight |
122.57 g/mol |
IUPAC Name |
1-(chloromethyl)-2-fluorocyclobutane |
InChI |
InChI=1S/C5H8ClF/c6-3-4-1-2-5(4)7/h4-5H,1-3H2 |
InChI Key |
SXROQZHFBODUIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1CCl)F |
Origin of Product |
United States |
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